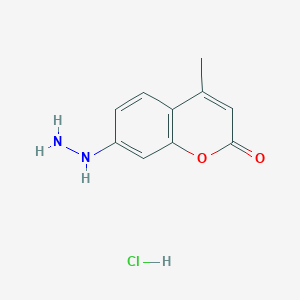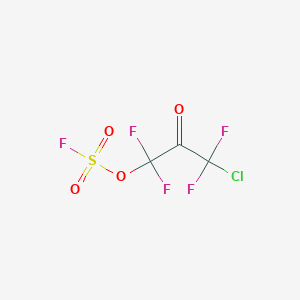
3-Chloro-1,1,3,3-tetrafluoro-2-oxopropyl sulfurofluoridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1,1,3,3-tetrafluoro-2-oxopropyl sulfurofluoridate is a chemical compound with the molecular formula C3HClF4O2S
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,1,3,3-tetrafluoro-2-oxopropyl sulfurofluoridate typically involves the reaction of 3-chloro-1,1,3,3-tetrafluoropropene with sulfuryl fluoride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes. The use of advanced technologies, such as automated control systems and real-time monitoring, ensures consistent quality and efficiency in the production process. The compound is typically purified using distillation or crystallization techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-1,1,3,3-tetrafluoro-2-oxopropyl sulfurofluoridate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.
Substitution: The chlorine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product and reaction type.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state compounds, while substitution reactions can produce derivatives with different functional groups.
Applications De Recherche Scientifique
3-Chloro-1,1,3,3-tetrafluoro-2-oxopropyl sulfurofluoridate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions, including the formation of complex molecules and intermediates.
Biology: In biological research, the compound is used to study the effects of fluorinated compounds on biological systems and to develop new fluorinated drugs.
Industry: In industrial applications, the compound is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Chloro-1,1,3,3-tetrafluoro-2-oxopropyl sulfurofluoridate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions and the nature of the target molecule. The presence of chlorine and fluorine atoms in the compound enhances its reactivity and allows for selective interactions with various substrates.
Comparaison Avec Des Composés Similaires
3-Chloro-1,1,3,3-tetrafluoro-2-oxopropyl sulfurofluoridate can be compared with other similar compounds, such as:
3-Chloro-1,1,3,3-tetrafluoropropene: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
1-Chloro-2,3,3,3-tetrafluoropropene: Another fluorinated compound with similar reactivity and applications in organic synthesis.
3-Chloro-1,1,1,3-tetrafluoropropane: This compound has similar structural features and is used in various chemical reactions and industrial applications.
The uniqueness of this compound lies in its specific combination of chlorine and fluorine atoms, which imparts distinct reactivity and properties compared to other similar compounds.
Propriétés
Numéro CAS |
113851-93-7 |
|---|---|
Formule moléculaire |
C3ClF5O4S |
Poids moléculaire |
262.54 g/mol |
Nom IUPAC |
1-chloro-1,1,3,3-tetrafluoro-3-fluorosulfonyloxy-2-oxopropane |
InChI |
InChI=1S/C3ClF5O4S/c4-2(5,6)1(10)3(7,8)13-14(9,11)12 |
Clé InChI |
UNTZFEHKLPVUKF-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(OS(=O)(=O)F)(F)F)C(F)(F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


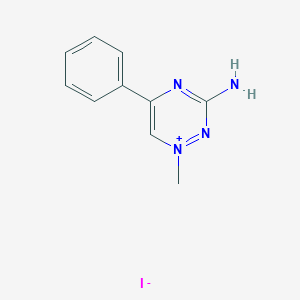

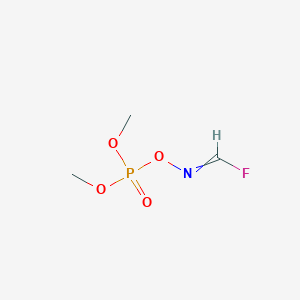
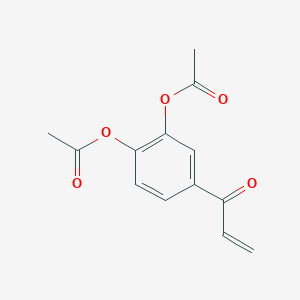

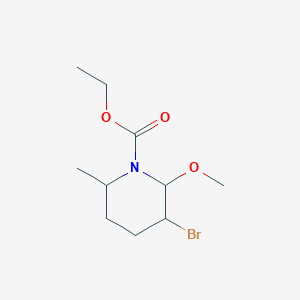
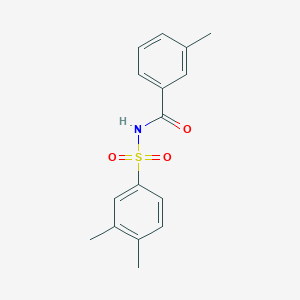

![Quinolinium, 1-methyl-2-[2-(3,4,5-trimethoxyphenyl)ethenyl]-, iodide](/img/structure/B14312388.png)
![3-[1-(1H-Indol-3-yl)ethenyl]-2-methyl-1H-indole](/img/structure/B14312395.png)
![2-[(4-Methylphenyl)sulfamoyl]benzoic acid](/img/structure/B14312412.png)
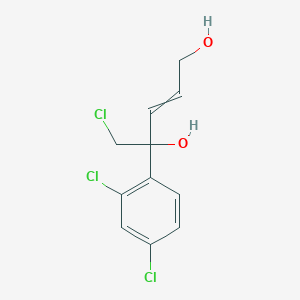
![6-{[(4-Fluorophenyl)methyl]sulfanyl}-3,5-bis(methylsulfanyl)-1,2,4-triazine](/img/structure/B14312432.png)
